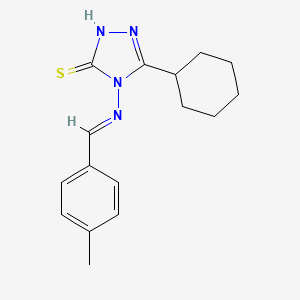
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a hydrazide group and a benzylidene moiety substituted with methoxy groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide typically involves the condensation of isonicotinic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the hydrazone linkage . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of hydrazones, Schiff bases, and other heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to isoniazid, a well-known antituberculosis drug. It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of isonicotinic(2,4-dimethoxybenzylidene)hydrazide is not fully understood. it is believed to exert its effects through interactions with cellular enzymes and proteins. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function. This mechanism is similar to that of isoniazid, which targets the mycobacterial cell wall synthesis .
Comparación Con Compuestos Similares
Isoniazid: A well-known antituberculosis drug with a similar hydrazide structure.
Nicotinic acid hydrazide: Another derivative of nicotinic acid with similar chemical properties.
2,4-Dimethoxybenzaldehyde: A precursor used in the synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide.
Uniqueness: this compound is unique due to the presence of both the isonicotinic acid and 2,4-dimethoxybenzylidene moieties This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Propiedades
Número CAS |
160816-57-9 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-12(14(9-13)21-2)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
ZJRHKGPEWKXLQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)



![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974101.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
